Welcome to the BenchChem Online Store!
molecular formula C6H10O4 B093915 Ethylene glycol diacetate CAS No. 111-55-7

Ethylene glycol diacetate

Cat. No. B093915
M. Wt: 146.14 g/mol
InChI Key: JTXMVXSTHSMVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04258208

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.79 mmol
Type
reactant
Reaction Step Six
Quantity
0.12 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
BrCC[Te](Br)(Br)[CH2:5][CH2:6][Br:7].O=O.[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].C(Br)C[Br:31].C=C.C(O)CO>C(O)(=O)C>[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].[Br:31][CH:6]([Br:7])[CH3:5]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Smiles
BrCC[Te](CCBr)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
3.1 mmol
Type
reactant
Smiles
C(C)(=O)OCCOC(C)=O
Step Six
Name
Quantity
0.79 mmol
Type
reactant
Smiles
BrCCOC(C)=O
Step Seven
Name
Quantity
0.12 mmol
Type
reactant
Smiles
C(CBr)Br
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Nine
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Smiles
BrCC[Te](CCBr)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
glass tube reactor equipped with a gas inlet and outlet tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partition chromagraph (glpc.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCCOC(C)=O
Name
Type
product
Smiles
BrCCOC(C)=O
Name
Type
product
Smiles
BrC(C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04258208

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.79 mmol
Type
reactant
Reaction Step Six
Quantity
0.12 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
BrCC[Te](Br)(Br)[CH2:5][CH2:6][Br:7].O=O.[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].C(Br)C[Br:31].C=C.C(O)CO>C(O)(=O)C>[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].[Br:31][CH:6]([Br:7])[CH3:5]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Smiles
BrCC[Te](CCBr)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
3.1 mmol
Type
reactant
Smiles
C(C)(=O)OCCOC(C)=O
Step Six
Name
Quantity
0.79 mmol
Type
reactant
Smiles
BrCCOC(C)=O
Step Seven
Name
Quantity
0.12 mmol
Type
reactant
Smiles
C(CBr)Br
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Nine
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Smiles
BrCC[Te](CCBr)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
glass tube reactor equipped with a gas inlet and outlet tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partition chromagraph (glpc.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCCOC(C)=O
Name
Type
product
Smiles
BrCCOC(C)=O
Name
Type
product
Smiles
BrC(C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04258208

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.79 mmol
Type
reactant
Reaction Step Six
Quantity
0.12 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
BrCC[Te](Br)(Br)[CH2:5][CH2:6][Br:7].O=O.[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].C(Br)C[Br:31].C=C.C(O)CO>C(O)(=O)C>[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].[Br:31][CH:6]([Br:7])[CH3:5]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Smiles
BrCC[Te](CCBr)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
3.1 mmol
Type
reactant
Smiles
C(C)(=O)OCCOC(C)=O
Step Six
Name
Quantity
0.79 mmol
Type
reactant
Smiles
BrCCOC(C)=O
Step Seven
Name
Quantity
0.12 mmol
Type
reactant
Smiles
C(CBr)Br
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Nine
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Smiles
BrCC[Te](CCBr)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
glass tube reactor equipped with a gas inlet and outlet tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partition chromagraph (glpc.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCCOC(C)=O
Name
Type
product
Smiles
BrCCOC(C)=O
Name
Type
product
Smiles
BrC(C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.